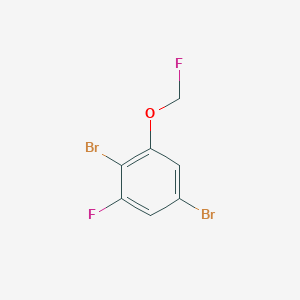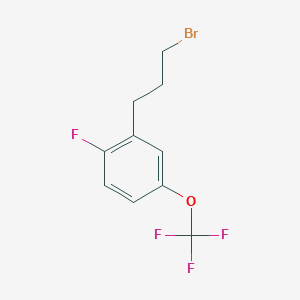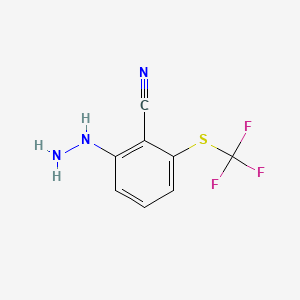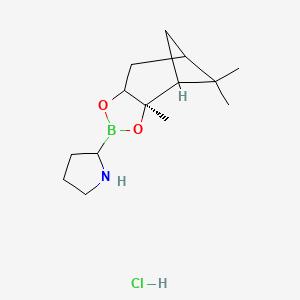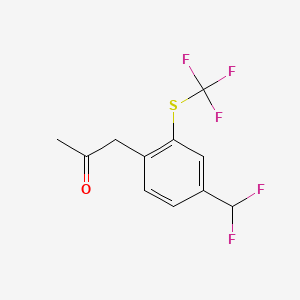![molecular formula C7H6BBr2NO2 B14054164 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and boron atoms in its structure makes it a versatile molecule for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic synthesis. One common method involves the bromination of a benzo[c][1,2]oxaborole precursor, followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels.
化学反应分析
Types of Reactions
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the amino group into other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzo[c][1,2]oxaborole derivatives.
科学研究应用
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with biological molecules, such as enzymes, leading to inhibition or modulation of their activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another brominated heterocycle with applications in organic electronics.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Used in the synthesis of photovoltaic materials and organic semiconductors.
Uniqueness
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both boron and bromine atoms in its structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form reversible covalent bonds with biological targets makes it particularly interesting for medicinal chemistry research.
属性
分子式 |
C7H6BBr2NO2 |
|---|---|
分子量 |
306.75 g/mol |
IUPAC 名称 |
5,7-dibromo-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C7H6BBr2NO2/c9-4-1-3-2-13-8(12)5(3)6(10)7(4)11/h1,12H,2,11H2 |
InChI 键 |
OMQSHXMGPULBNO-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C(=C(C=C2CO1)Br)N)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


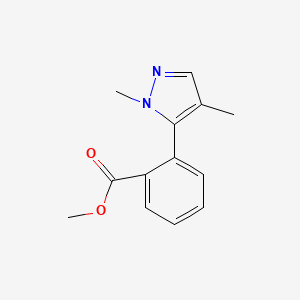
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)

